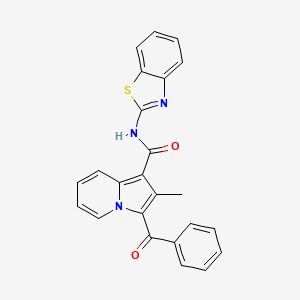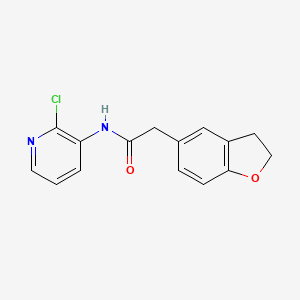
N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide is a complex organic compound that features a benzothiazole moiety, a benzoyl group, and an indolizinecarboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . The resulting benzothiazole derivative is then further reacted with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have been studied for their antibacterial properties.
2-arylbenzothiazoles: Known for their anticancer activities and used in medicinal chemistry.
Uniqueness
N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methyl-1-indolizinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indolizinecarboxamide structure differentiates it from other benzothiazole derivatives, providing unique opportunities for research and application.
特性
分子式 |
C24H17N3O2S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-3-benzoyl-2-methylindolizine-1-carboxamide |
InChI |
InChI=1S/C24H17N3O2S/c1-15-20(23(29)26-24-25-17-11-5-6-13-19(17)30-24)18-12-7-8-14-27(18)21(15)22(28)16-9-3-2-4-10-16/h2-14H,1H3,(H,25,26,29) |
InChIキー |
ZIMOXWMHDBVGPG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1C(=O)NC3=NC4=CC=CC=C4S3)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(7-methyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B15284013.png)

![1,3-Benzodioxol-5-yl{5-fluoro-7'-phenyl-1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl}methanone](/img/structure/B15284026.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B15284029.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15284032.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B15284034.png)
![2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide](/img/structure/B15284035.png)
![N-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B15284042.png)
![4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine](/img/structure/B15284049.png)
![9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl(thiophen-2-yl)methanone](/img/structure/B15284059.png)
![Ethyl 2-[(anilinocarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B15284065.png)
![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]phenol](/img/structure/B15284071.png)

